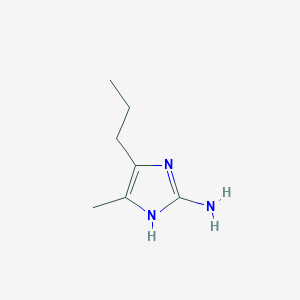
4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine
Overview
Description
4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine, also known as 4-Methyl-1-propenylpiperidine, is an organic compound with the molecular formula C7H15N. It is a colorless liquid with a pungent odor. This compound has a wide range of applications in scientific research, such as in the synthesis of drugs, in the synthesis of pesticides, and in the synthesis of organic materials. The molecule is of particular interest due to its unique structure and its interesting chemical properties.
Scientific Research Applications
4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine has a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as the anti-inflammatory drug indomethacin, and in the synthesis of pesticides, such as the insecticide fipronil. It has also been used in the synthesis of organic materials, such as polymers and surfactants. This compound has also been used in the synthesis of pharmaceuticals, such as the anti-malarial drug artemisinin.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine is not fully understood. However, it is believed that the compound binds to and activates certain enzymes, which in turn leads to the production of certain metabolites. These metabolites are then thought to interact with other molecules in the body, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have analgesic, anti-convulsant, and anti-depressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine in lab experiments include its low cost, easy synthesis, and wide range of applications. The compound is also non-toxic and has no known side-effects. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
For research into 4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Other potential areas of research include the development of new synthesis methods and the exploration of new uses for the compound. Additionally, further research into the effects of this compound on the environment and its potential toxicity is warranted.
properties
IUPAC Name |
4-methyl-1-prop-2-enylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-6-11-7-4-9(2,10)5-8-11/h3H,1,4-8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDXWIGQHIGVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-methylspiro[4.5]decan-8-amine](/img/structure/B1470329.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)






